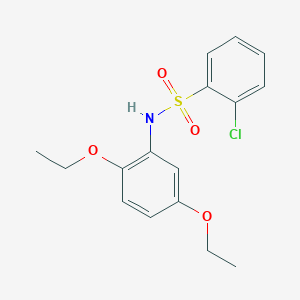
5-(1-Chloroethyl)-3-(3-ethoxyphenyl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Chloroethyl)-3-(3-ethoxyphenyl)-4,5-dihydro-1,2-oxazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of oxazoles, which are heterocyclic compounds that contain both nitrogen and oxygen atoms in their ring structure. The synthesis method for this compound involves the reaction of 3-(3-ethoxyphenyl)acrylic acid with thionyl chloride, followed by the addition of ethylene oxide and ammonium hydroxide.
Mecanismo De Acción
The mechanism of action of 5-(1-Chloroethyl)-3-(3-ethoxyphenyl)-4,5-dihydro-1,2-oxazole involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its polymerization is necessary for the formation of the microtubules that make up the mitotic spindle. By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle and thereby inhibits cell division. This ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 5-(1-Chloroethyl)-3-(3-ethoxyphenyl)-4,5-dihydro-1,2-oxazole has been found to have other biochemical and physiological effects. Specifically, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. By inhibiting these enzymes, this compound has the potential to improve cognitive function and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-Chloroethyl)-3-(3-ethoxyphenyl)-4,5-dihydro-1,2-oxazole in lab experiments is its high potency. This compound has been found to have potent anticancer activity at low concentrations, which makes it a promising candidate for the development of anticancer drugs. However, one limitation of using this compound is its potential toxicity. This compound has been found to have cytotoxic effects on both cancer and normal cells, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the research on 5-(1-Chloroethyl)-3-(3-ethoxyphenyl)-4,5-dihydro-1,2-oxazole. One direction is the development of more potent and selective analogs of this compound that have fewer side effects. Another direction is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance its efficacy. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease warrants further investigation. Lastly, the mechanism of action of this compound on tubulin polymerization and enzyme inhibition requires further elucidation to fully understand its potential applications in biomedical research.
Métodos De Síntesis
The synthesis of 5-(1-Chloroethyl)-3-(3-ethoxyphenyl)-4,5-dihydro-1,2-oxazole involves several steps. First, 3-(3-ethoxyphenyl)acrylic acid is reacted with thionyl chloride to form 3-(3-ethoxyphenyl)acryloyl chloride. Next, ethylene oxide is added to the reaction mixture, followed by ammonium hydroxide. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been reported in several scientific journals and has been found to be effective in producing high yields of the desired product.
Aplicaciones Científicas De Investigación
5-(1-Chloroethyl)-3-(3-ethoxyphenyl)-4,5-dihydro-1,2-oxazole has been found to have potential applications in cancer research. Specifically, it has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
5-(1-chloroethyl)-3-(3-ethoxyphenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-16-11-6-4-5-10(7-11)12-8-13(9(2)14)17-15-12/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBGKSBLZCYLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(C2)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)

![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)

![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)

![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7627741.png)
![5-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7627745.png)
![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)

![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)